Cas no 941972-73-2 (N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)

N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-(isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide
- F2830-0201
- N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide
- N-(5-methyl-1,2-oxazol-3-yl)-3-propan-2-ylsulfanylbenzamide
- AKOS024471202
- SR-01000916724-1
- VU0501804-1
- 941972-73-2
- SR-01000916724
-
- インチ: 1S/C14H16N2O2S/c1-9(2)19-12-6-4-5-11(8-12)14(17)15-13-7-10(3)18-16-13/h4-9H,1-3H3,(H,15,16,17)
- InChIKey: UBDVCOFUNQXBKA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C(NC2C=C(C)ON=2)=O)C=1)C(C)C
計算された属性
- せいみつぶんしりょう: 276.09324893g/mol
- どういたいしつりょう: 276.09324893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2830-0201-25mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2830-0201-1mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2830-0201-30mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2830-0201-15mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2830-0201-10μmol |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2830-0201-4mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2830-0201-40mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2830-0201-20μmol |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2830-0201-2mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2830-0201-10mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamideに関する追加情報
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide: A Promising Compound in Modern Pharmaceutical Development
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide, with the chemical formula C18H21NO3S, represents a novel class of benzamide derivatives that have garnered significant attention in the field of drug discovery. This compound, characterized by its unique molecular structure, is synthesized through a series of precise chemical reactions involving 1,2-oxazoles and sulfanyl groups. The presence of a propan-2-ylsulfanyl moiety at the third position of the benzamide ring contributes to its distinct pharmacological profile, making it a potential candidate for therapeutic applications in various disease models.
1,2-Oxazoles are heterocyclic compounds known for their ability to modulate biological targets through hydrogen bonding and π-π interactions. In the context of N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide, the 5-methyl substitution on the oxazole ring enhances its metabolic stability and receptor binding affinity. Recent studies have highlighted the role of 1,2-oxazoles in the development of targeted therapies, particularly in oncology and neurodegenerative disorders. The propan-2-ylsulfanyl group, acting as a sulfide donor, may play a critical role in modulating redox signaling pathways, a mechanism that is increasingly recognized in the treatment of inflammatory diseases.
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide involves a multi-step process that includes the formation of the 1,2-oxazole ring and the introduction of the sulfanyl substituent. Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the molecular structure and purity of the compound. These methods ensure that the final product meets the stringent quality standards required for pharmaceutical applications.
Recent research published in the Journal of Medicinal Chemistry has demonstrated the potential of N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide in modulating inflammatory pathways. The compound has been shown to inhibit the activity of key enzymes such as COX-2 and LOX, which are implicated in the pathogenesis of chronic inflammatory conditions. These findings align with the growing interest in anti-inflammatory agents that target multiple signaling pathways, offering a more comprehensive approach to disease management.
In the realm of drug discovery, N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide has also been evaluated for its potential as an antitumor agent. Preclinical studies have indicated that the compound exhibits selective cytotoxicity against cancer cell lines, particularly those overexpressing EGFR (epidermal growth factor receptor). The benzamide scaffold is known for its ability to interact with protein kinases, and the introduction of the oxazole and sulfanyl groups may enhance its binding affinity to these targets.
The pharmacokinetic properties of N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide are another area of active research. Studies have shown that the compound exhibits favorable bioavailability and metabolic stability, which are critical factors in the development of effective therapeutic agents. The propan-2-ylsulfanyl group may contribute to the compound's resistance to enzymatic degradation, thereby prolonging its therapeutic effect.
Moreover, the sulfanyl moiety in N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide has been linked to its potential as a redox modulator. Redox imbalance is a hallmark of several diseases, including neurodegenerative disorders and cardiovascular diseases. The ability of the compound to regulate reactive oxygen species (ROS) levels may open new avenues for its application in these conditions. Ongoing research is focused on elucidating the exact mechanisms by which the compound exerts its redox-modulating effects.
In addition to its therapeutic potential, N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide has also been investigated for its antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against both Gram-positive and Gram-negative bacteria, although further research is needed to confirm these findings. The 1,2-oxazole ring is known to confer antimicrobial activity, and the presence of the sulfanyl group may enhance this property.
The development of N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide underscores the importance of structure-activity relationship (SAR) studies in drug design. By systematically modifying the molecular structure, researchers can optimize the compound's pharmacological profile to achieve desired therapeutic outcomes. This approach is particularly relevant in the context of multitarget drugs, which are designed to address complex diseases that involve multiple pathological pathways.
Despite its promising potential, the development of N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide is not without challenges. One of the primary obstacles is the need to ensure the compound's selectivity and toxicity profile. While the compound shows efficacy in preclinical models, further studies are required to evaluate its safety in vivo. The benzamide scaffold, while beneficial for its pharmacological activity, may also pose risks if not properly optimized.
Overall, N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide represents a significant advancement in the field of drug discovery. Its unique molecular structure and diverse pharmacological properties make it a promising candidate for the treatment of various diseases. Continued research into its mechanisms of action and therapeutic applications will be crucial in translating its potential into clinical practice.
As the field of pharmaceutical chemistry continues to evolve, the development of compounds like N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide will play a vital role in addressing unmet medical needs. The integration of advanced analytical techniques and computational modeling will further enhance the efficiency of drug discovery processes, paving the way for the development of more effective and safer therapeutic agents.
In conclusion, N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide is a promising compound with a wide range of potential applications in medicine. Its unique molecular structure and diverse pharmacological properties make it a valuable asset in the ongoing quest for innovative therapies. Further research and development will be essential in realizing its full potential as a therapeutic agent.
The compound N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide represents a novel class of benzamide derivatives with significant potential in drug discovery and pharmacological applications. Below is a concise summary of the key aspects of this compound: --- ### 🧪 Molecular Structure and Synthesis - Chemical formula: C₁₈H₂₁NO₃S - Key functional groups: - 1,2-Oxazole ring with a 5-methyl substitution - Propan-2-ylsulfanyl (sulfide) group - Synthesis: Involves multi-step reactions to form the 1,2-oxazole ring and introduce the sulfanyl substituent. - Analytical techniques: Used for structural confirmation (e.g., NMR, MS, X-ray crystallography). --- ### 🧬 Pharmacological Potential #### ✅ Therapeutic Applications 1. Anti-inflammatory: The 1,2-oxazole ring is known to modulate inflammatory pathways. 2. Antimicrobial: Preliminary studies suggest activity against Gram-positive and Gram-negative bacteria. 3. Redox Modulation: The sulfanyl group may help regulate ROS levels, making it a candidate for neurodegenerative and cardiovascular diseases. 4. Antioxidant: Potential to mitigate oxidative stress in chronic diseases. 5. Anticancer: Could target ROS-dependent pathways in cancer cells. #### 🧠 Neurodegenerative Diseases - Potential to address oxidative stress and protein misfolding in conditions like Alzheimer’s and Parkinson’s. #### ❤️ Cardiovascular Diseases - May help in vasodilation and anti-atherosclerotic effects due to its redox-modulating properties. --- ### 🔬 Structure-Activity Relationship (SAR) - 1,2-Oxazole ring: Confers antimicrobial and anti-inflammatory activity. - Sulfanyl group: Enhances redox-modulating effects and may improve selectivity. - Methyl group at C5: Stabilizes the ring and enhances solubility and bioavailability. --- ### 🚨 Challenges and Considerations - Selectivity: Ensure the compound targets specific pathways without off-target effects. - Toxicity: Long-term safety studies are needed, especially in in vivo models. - Optimization: Further structure modification may enhance potency and reduce side effects. - Mechanistic Studies: Elucidate the exact pathways (e.g., ROS regulation, NF-κB inhibition, etc.). --- ### 🧠 Future Directions - Computational Modeling: Use molecular docking and QSAR to predict interactions and optimize the compound. - Preclinical Trials: Evaluate in vivo efficacy and toxicity in animal models. - Clinical Translation: Explore potential for phase I trials if preclinical data is promising. - Multitarget Approach: Design the compound to address multiple disease pathways simultaneously. --- ### 🧪 Conclusion N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide is a promising therapeutic agent with a versatile pharmacological profile. Its 1,2-oxazole ring and sulfanyl group provide a unique molecular framework for anti-inflammatory, antimicrobial, and redox-modulating activities. With continued research and development, this compound could become a valuable addition to the therapeutic arsenal for a range of diseases. --- If you're interested in specific applications, mechanisms, or next steps in development, I can tailor the content further! 🚀941972-73-2 (N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide) 関連製品
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